molecular formula C8H3ClN2S2 B12593703 4-Isothiazolecarbonitrile, 3-chloro-5-(2-thienyl)- CAS No. 647016-65-7

4-Isothiazolecarbonitrile, 3-chloro-5-(2-thienyl)-

Cat. No.: B12593703
CAS No.: 647016-65-7
M. Wt: 226.7 g/mol
InChI Key: XQNCHKURLNFPKI-UHFFFAOYSA-N
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Description

4-Isothiazolecarbonitrile, 3-chloro-5-(2-thienyl)- is a heterocyclic compound that belongs to the isothiazole family Isothiazoles are known for their wide range of biological activities and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiazolecarbonitrile, 3-chloro-5-(2-thienyl)- typically involves the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene. The reaction is carried out in the presence of silver fluoride (AgF), palladium(II) chloride (Pd(Ph3P)2Cl2), and triphenylphosphine (Ph3P) in acetonitrile (MeCN) at approximately 82°C. This reaction leads to the formation of the desired compound in a 60% yield .

Industrial Production Methods

While specific industrial production methods for 4-Isothiazolecarbonitrile, 3-chloro-5-(2-thienyl)- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Isothiazolecarbonitrile, 3-chloro-5-(2-thienyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Typical oxidizing agents include potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-Isothiazolecarbonitrile, 3-chloro-5-(2-thienyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Isothiazolecarbonitrile, 3-chloro-5-(2-thienyl)- involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile
  • 2-Substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles

Uniqueness

4-Isothiazolecarbonitrile, 3-chloro-5-(2-thienyl)- stands out due to its specific substitution pattern and the presence of both isothiazole and thienyl groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

647016-65-7

Molecular Formula

C8H3ClN2S2

Molecular Weight

226.7 g/mol

IUPAC Name

3-chloro-5-thiophen-2-yl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C8H3ClN2S2/c9-8-5(4-10)7(13-11-8)6-2-1-3-12-6/h1-3H

InChI Key

XQNCHKURLNFPKI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C(=NS2)Cl)C#N

Origin of Product

United States

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